molecular formula C11H12Br2N2O B12273335 N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine CAS No. 1394291-32-7

N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine

Cat. No.: B12273335
CAS No.: 1394291-32-7
M. Wt: 348.03 g/mol
InChI Key: AXNVPLOULTVQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine is a chemical compound with the molecular formula C11H12Br2N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, making it a dibromo-substituted pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine typically involves the reaction of 2,5-dibromo-3-pyridinecarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the piperidine moiety can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-Dichloro-3-pyridinyl)carbonyl]piperidine
  • N-[(2,5-Difluoro-3-pyridinyl)carbonyl]piperidine
  • N-[(2,5-Dimethyl-3-pyridinyl)carbonyl]piperidine

Uniqueness

N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.

Properties

CAS No.

1394291-32-7

Molecular Formula

C11H12Br2N2O

Molecular Weight

348.03 g/mol

IUPAC Name

(2,5-dibromopyridin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H12Br2N2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2

InChI Key

AXNVPLOULTVQSL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.